TCO-Tetrazine Click Kinetics: ~10⁴ M⁻¹s⁻¹ vs. DBCO-Azide (0.1–10 M⁻¹s⁻¹)
The TCO-PEG3-NHS ester scaffold undergoes IEDDA reaction with tetrazine at a second-order rate constant of approximately 10⁴ M⁻¹s⁻¹ in aqueous buffer at room temperature . In contrast, the strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and azide proceeds with rate constants typically ranging from 0.1 to 10 M⁻¹s⁻¹ [1][2]. This represents an approximately 1,000- to 100,000-fold kinetic advantage for TCO-tetrazine chemistry, enabling efficient conjugation at low nanomolar concentrations and sub-minute reaction times that are unattainable with DBCO-azide systems.
| Evidence Dimension | Second-order reaction rate constant (k₂) |
|---|---|
| Target Compound Data | ~10⁴ M⁻¹s⁻¹ (TCO-PEG3-NHS ester scaffold with tetrazine) |
| Comparator Or Baseline | 0.1–10 M⁻¹s⁻¹ (DBCO with azide, SPAAC) |
| Quantified Difference | ~1,000× to 100,000× faster |
| Conditions | Aqueous buffer, room temperature, pH 7.4; no copper catalyst required for either reaction |
Why This Matters
This kinetic advantage directly enables time-sensitive labeling workflows (e.g., live-cell imaging within 15 minutes) and efficient conjugation at substoichiometric reagent ratios that are impractical with slower DBCO-azide chemistry.
- [1] Vector Laboratories. TCO–Tetrazine Ligation. Ultrafast kinetics (> 800 M⁻¹s⁻¹); unmatched by other bioorthogonal pairs. View Source
- [2] ClickChemistryTools. TCO product information. TCO-Tz ligation kinetics > 800 M⁻¹s⁻¹. View Source
